molecular formula C15H20N2O6 B13708492 Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate

Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate

Katalognummer: B13708492
Molekulargewicht: 324.33 g/mol
InChI-Schlüssel: QWGCABODXPAQFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by its complex structure, which includes a carbobenzyloxy (Cbz) protecting group, an amino group, and a hydroxypropanamido moiety. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate typically involves multiple steps, starting from readily available starting materials. . This method ensures high enantioselectivity and yields the desired chiral product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various chiral alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl ®-2-[(S)-2-amino-3-hydroxypropanamido]propanoate: Lacks the Cbz protecting group, leading to different reactivity and applications.

    Methyl ®-2-[(S)-2-(Boc-amino)-3-hydroxypropanamido]propanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity.

    Methyl ®-2-[(S)-2-(Fmoc-amino)-3-hydroxypropanamido]propanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

Uniqueness

Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in various chemical reactions. The presence of the Cbz protecting group also provides stability and facilitates the synthesis of complex molecules.

Eigenschaften

Molekularformel

C15H20N2O6

Molekulargewicht

324.33 g/mol

IUPAC-Name

methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)

InChI-Schlüssel

QWGCABODXPAQFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.